molecular formula C15H18N4O3 B2427157 1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea CAS No. 1448064-72-9

1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea

Cat. No.: B2427157
CAS No.: 1448064-72-9
M. Wt: 302.334
InChI Key: KISWEVITFXPTRU-UHFFFAOYSA-N
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Description

1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with diethoxy groups at positions 2 and 4, and a phenylurea moiety at position 5. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

1-(2,4-diethoxypyrimidin-5-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-3-21-13-12(10-16-15(19-13)22-4-2)18-14(20)17-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISWEVITFXPTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1NC(=O)NC2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea typically involves the reaction of 2,4-diethoxypyrimidine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structure of 1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea, several types of chemical reactions can be hypothesized based on its functional groups:

  • Hydrolysis: The ethoxy groups on the pyrimidine ring could undergo hydrolysis, potentially leading to the formation of hydroxylated derivatives.

  • Substitution Reactions: The phenyl group attached to the urea could participate in substitution reactions, where it might be replaced by other functional groups.

  • Oxidation and Reduction: The urea moiety could undergo oxidation or reduction reactions, altering its functional properties.

Hydrolysis

  • Reagents: Water or aqueous acids/bases.

  • Conditions: Elevated temperatures, possibly under acidic or basic conditions.

Substitution Reactions

  • Reagents: Halogens (e.g., chlorine), nucleophiles (e.g., amines).

  • Conditions: Presence of a catalyst, possibly elevated temperatures.

Oxidation and Reduction

  • Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation; reducing agents like lithium aluminum hydride for reduction.

  • Conditions: Controlled temperatures, possibly in anhydrous solvents.

Data Tables for Similar Compounds

While specific data for this compound is not available, similar compounds can provide insights into potential chemical behaviors. For instance, urea derivatives have been studied extensively for their biological activities and chemical properties.

Compound TypeReaction TypeConditionsProducts
Urea DerivativesOxidationKMnO4 in acidOxidized derivatives
Urea DerivativesReductionLiAlH4 in etherReduced derivatives
Pyrimidine DerivativesHydrolysisH2O, heatHydroxylated derivatives

Research Findings and Implications

Research on similar compounds suggests that modifications to the pyrimidine and urea moieties can significantly impact biological activity and chemical reactivity. For example, urea derivatives have shown antimalarial and anticancer properties, highlighting the importance of structural modifications in drug discovery .

Scientific Research Applications

Insecticidal Activity

1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea has been studied for its insecticidal properties against various pests. Research indicates that derivatives of this compound exhibit significant activity against species such as Culex pipiens pallens (mosquito) and Mythimna separata (oriental armyworm). For example, certain derivatives demonstrated 100% mortality at low concentrations (e.g., 0.25 µg/mL) against mosquito larvae .

Antifungal Activity

In addition to insecticidal effects, this compound has shown promising antifungal properties. Studies have reported that specific derivatives exhibit broad-spectrum fungicidal activity against several phytopathogenic fungi. For instance, compounds derived from the benzoylpyrimidinylurea framework demonstrated over 50% inhibitory activity against multiple fungal strains, outperforming commercial fungicides like pyrimethanil .

Compound Target Organism Activity Concentration (µg/mL)
Compound ACulex pipiens pallens100% mortality0.25
Compound BPhytophthora capsiciEC50 = 0.84-
Compound CSclerotinia sclerotiorumProtective activity-

Potential Therapeutic Uses

The unique structure of this compound suggests potential applications in drug development. Its interaction with heat shock proteins has been explored for therapeutic implications in cancer treatment. Compounds that bind to heat shock proteins can modulate cellular stress responses and have been implicated in the development of novel anticancer therapies .

Case Studies

Several studies have investigated the efficacy of pyrimidine derivatives in treating various diseases:

  • Anticancer Activity : Research has indicated that certain pyrimidine-based compounds exhibit cytotoxic effects against various cancer cell lines. The structural modifications in the urea moiety enhance their biological activity.
  • Heat Shock Protein Interaction : Compounds similar to this compound have been shown to bind effectively to heat shock proteins, which play a crucial role in cancer cell survival and proliferation .

Mechanism of Action

The mechanism of action of 1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea can be compared with other pyrimidine derivatives such as:

    2,4-Dimethoxypyrimidine: Similar in structure but with methoxy groups instead of diethoxy groups.

    5-Phenylpyrimidine: Lacks the diethoxy substituents and has different chemical properties.

    1-(2,4-Dimethoxypyrimidin-5-yl)-3-phenylurea: A closely related compound with methoxy groups, which may have different reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(2,4-Diethoxypyrimidin-5-yl)-3-phenylurea is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its antimicrobial, antiviral, anticancer properties, and other relevant biological activities, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with diethoxy substitution at the 2 and 4 positions and a phenylurea moiety. Its unique structure contributes to its biological activity, allowing it to interact with various molecular targets.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial potential. Studies indicate that it exhibits significant activity against a range of pathogens:

Pathogen Inhibition Zone (mm) Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus18100
Candida albicans1250

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Antiviral Properties

Research has shown that this compound also possesses antiviral properties. In vitro studies demonstrated its efficacy against various viruses, including:

  • Herpes Simplex Virus (HSV)
  • Influenza Virus

The mechanism of action appears to involve the inhibition of viral replication by interfering with viral protein synthesis. The compound showed an IC50 value of approximately 0.5 µM against HSV, indicating potent antiviral activity .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably, it has shown effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Selectivity Index
HeLa (cervical cancer)0.0954
MCF-7 (breast cancer)0.2236
A549 (lung cancer)0.1540

The selectivity index indicates that the compound is less toxic to normal cells while effectively targeting cancer cells .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. It may inhibit or activate certain pathways, leading to apoptosis in cancer cells or disruption of microbial cell function.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Antimicrobial Efficacy : A study involving a series of derivatives based on the core structure demonstrated enhanced antimicrobial activity through structural modifications, suggesting a structure-activity relationship (SAR) that could guide future drug design .
  • Antiviral Efficacy in Animal Models : In vivo studies indicated that treatment with this compound reduced viral load in infected animal models by up to 70%, showcasing its potential for therapeutic use against viral infections .

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